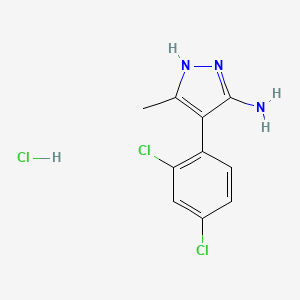![molecular formula C13H21NO4 B1435277 Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate CAS No. 1638760-04-9](/img/structure/B1435277.png)
Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate
Overview
Description
“Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate” is a chemical compound with the CAS Number: 1638760-04-9 . It has a molecular weight of 255.31 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H21NO4/c1-11(2,3)18-10(16)14-13-6-5-12(7-13,8-13)9(15)17-4/h5-8H2,1-4H3,(H,14,16) . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms. Physical And Chemical Properties Analysis
The compound is a white to yellow solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Neuroprotection and Drug Delivery
Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate related compounds have been explored for their potential in neuroprotective applications. A study demonstrated the radiolabeling and biodistribution of a similar compound, highlighting its ability to cross the blood-brain barrier and accumulate in the brain's cortical areas, suggesting potential for drug delivery and neuroprotective purposes (Yu et al., 2003).
Synthetic Chemistry and Medicinal Applications
These compounds play a crucial role in synthetic chemistry, serving as intermediates in the synthesis of various stereochemically complex structures. For instance, the synthesis of all four stereoisomers of a closely related compound has been achieved, offering pathways to new unnatural amino acids, which are valuable in drug design and development (Bakonyi et al., 2013).
Advanced Material Science
In the field of materials science, these compounds are utilized in the development of new polymers with potential applications in photoresist materials for microlithography. This application is vital for the semiconductor industry, where precise patterning of materials at the nanometer scale is crucial (Okoroanyanwu et al., 1998).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
The mode of action of Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[21As a new chemical entity, its interactions with biological targets are still under investigation .
Biochemical Pathways
The biochemical pathways affected by Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[21It is known that bicyclo[211]hexanes are playing an increasingly important role in bio-active compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[21These properties are crucial for understanding the bioavailability of the compound .
Result of Action
The molecular and cellular effects of Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[21As research progresses, more information about the effects of this compound will become available .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[21Factors such as pH, temperature, and the presence of other molecules can potentially affect the action of the compound .
properties
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.1.1]hexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-11(2,3)18-10(16)14-13-6-5-12(7-13,8-13)9(15)17-4/h5-8H2,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYMNNVTHJWZJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-6-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B1435195.png)
![(1R,10S)-tricyclo[8.3.1.0^{3,8}]tetradeca-3(8),4,6-trien-14-one](/img/structure/B1435197.png)
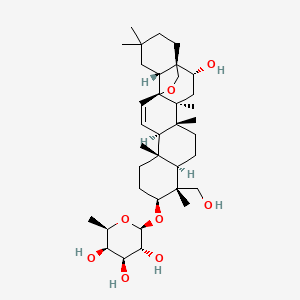
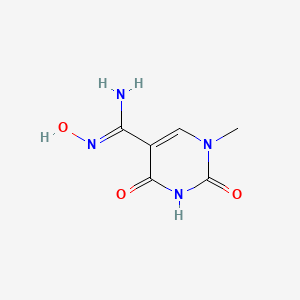
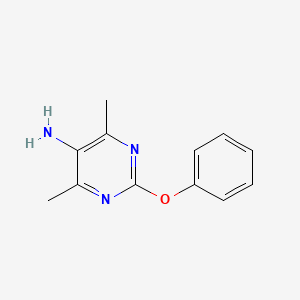
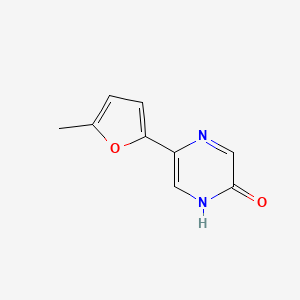
![2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}propanoic acid](/img/structure/B1435205.png)
![2,5-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B1435206.png)
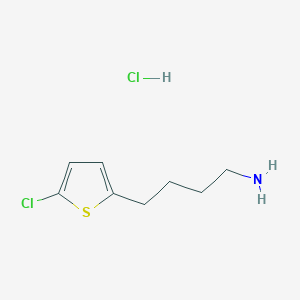
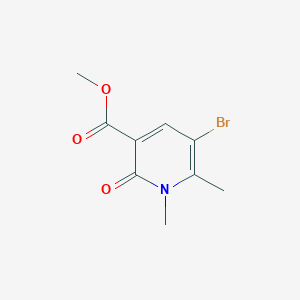

![Ethyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1435215.png)
![5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B1435216.png)
